3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
CAS No.: 1020719-36-1
Cat. No.: VC21351326
Molecular Formula: C8H14N6O4S3
Molecular Weight: 354.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1020719-36-1 |
---|---|
Molecular Formula | C8H14N6O4S3 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N-sulfamoylpropanamide |
Standard InChI | InChI=1S/C8H14N6O4S3/c9-7(10)13-8-12-5(3-19-8)4-20(16)2-1-6(15)14-21(11,17)18/h3H,1-2,4H2,(H,14,15)(H2,11,17,18)(H4,9,10,12,13) |
Standard InChI Key | SOOLGLOWIWDUSE-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N |
Appearance | White to light yellow Solid |
Melting Point | >154 °C |
Chemical Structure and Properties
Molecular Structure and Identification
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide contains several key structural features that define its chemical identity. The compound incorporates a thiazole ring with a diaminomethylidene amino group at position 2, a sulfinyl group connecting to a propanamide chain, and a sulfamoyl moiety at the terminal end . This structural arrangement distinguishes it from Famotidine, primarily through the presence of a sulfinyl group (-S(=O)-) instead of the thioether linkage (-S-) found in Famotidine.
The compound is identified by multiple chemical identifiers that facilitate its recognition in databases and literature. Its CAS registration number is 1020719-36-1, and it has been assigned the Unique Ingredient Identifier (UNII) 0UL59469YA in regulatory contexts . The molecular structure represents a modification of the Famotidine scaffold, which explains its classification as a Famotidine impurity.
Physicochemical Properties
The physicochemical properties of 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C8H14N6O4S3 |
Molecular Weight | 354.4 g/mol |
CAS Number | 1020719-36-1 |
InChI | InChI=1S/C8H14N6O4S3/c9-7(10)13-8-12-5(3-19-8)4-20(16)2-1-6(15)14-21(11,17)18/h3H,1-2,4H2,(H,14,15)(H2,11,17,18)(H4,9,10,12,13) |
InChIKey | SOOLGLOWIWDUSE-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N |
These fundamental properties are essential for the identification, characterization, and analysis of the compound in pharmaceutical research and quality control settings .
Nomenclature and Synonyms
The compound is known by several synonyms in chemical databases and literature, reflecting its various naming conventions in different contexts:
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Famotidine impurity I [EP]
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3-[2-(DIAMINOMETHYLENEAMINO)-1,3-THIAZOL-4-YLMETHYLSULPHINYL]-N-SULPHAMOYLPROPANAMIDE
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3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]sulfinyl]-N-(aminosulfonyl)propanamide
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Propanamide, 3-(((2-((aminoiminomethyl)amino)-4-thiazolyl)methyl)sulfinyl)-N-(aminosulfonyl)-
The IUPAC name of the compound is 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N-sulfamoylpropanamide, which systematically describes its chemical structure according to international naming conventions .
Analytical Characterization
Spectroscopic Analysis
The spectroscopic characterization of 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide typically involves multiple analytical techniques that confirm its structure and purity. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of key structural features such as the thiazole ring, sulfinyl group, and sulfamoyl moiety. Mass spectrometry allows for the determination of molecular weight and fragmentation patterns that are characteristic of the compound's structure.
Relationship to Famotidine
Structural Comparison
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide shares significant structural similarities with Famotidine, which has the molecular formula C8H15N7O2S3 and a molecular weight of 337.45 g/mol . The key structural difference is the presence of a sulfinyl group (-S(=O)-) in the impurity instead of the thioether linkage (-S-) found in Famotidine, as well as the terminal sulfamoylpropanamide group instead of the propanimidamide moiety in Famotidine.
This structural relationship explains why the compound is classified as a Famotidine impurity and highlights the chemical modifications that can occur during Famotidine synthesis or storage, leading to the formation of this impurity.
Formation Pathways
The formation of 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide may occur through oxidation processes during Famotidine synthesis or storage. The oxidation of the thioether sulfur atom to a sulfinyl group represents a common chemical transformation that can occur in the presence of oxidizing agents or environmental factors.
Understanding the formation pathways of this impurity is crucial for developing strategies to minimize its formation during Famotidine production and for establishing appropriate storage conditions to maintain the quality and stability of Famotidine products.
Regulatory Status
Pharmacopeial Recognition
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide is officially recognized as Famotidine impurity I in the European Pharmacopoeia (EP) . This official designation highlights its significance in regulatory frameworks governing pharmaceutical quality control and establishes the standards for its identification and quantification in Famotidine products.
The inclusion of this compound in pharmacopeial monographs provides standardized methods for its detection and quantification, ensuring consistency in quality control testing across different laboratories and manufacturers.
Regulatory Databases
The compound is listed in various regulatory databases, including the European Chemicals Agency (ECHA) substance information database . Its presence in these databases facilitates access to regulatory information and supports compliance with pharmaceutical quality standards.
The assignment of a Unique Ingredient Identifier (UNII) by regulatory authorities further underscores its recognition in official contexts and provides a standardized identifier for regulatory documentation and communications.
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